Enhanced Lipophilicity (LogP) vs. Simpler Analogs
The predicted LogP of 6-chloro-3-cyanopyrazine-2-carboxylic acid (1.2–1.5) is substantially higher than that of 6-chloropyrazine-2-carboxylic acid (LogP = 0.41), reflecting the lipophilicity contribution of the 3-cyano substituent [1]. For context, 5-chloropyrazine-2-carboxylic acid exhibits a LogP of –0.28, demonstrating that both regioisomeric position and additional substitution critically modulate lipophilicity . Higher lipophilicity is correlated with improved membrane permeability and enhanced antimycobacterial activity in this compound class, as established by Dolezal et al. who demonstrated that antimycobacterial activity increases linearly with increasing lipophilicity across pyrazinecarboxamide series [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.2–1.5 (predicted) |
| Comparator Or Baseline | 6-Chloropyrazine-2-carboxylic acid: LogP = 0.41; 5-Chloropyrazine-2-carboxylic acid: LogP = –0.28; Pyrazine-2-carboxylic acid: LogP ≈ –1.0 (predicted) |
| Quantified Difference | ~3–5× higher lipophilicity vs. 6-chloropyrazine-2-carboxylic acid (ΔLogP ≈ 0.8–1.1) |
| Conditions | Predicted values based on chemical structure (ALOGPS/ACD/Labs); experimental confirmation pending |
Why This Matters
Higher LogP translates to improved passive membrane permeability, a critical factor for intracellular target engagement in mycobacterial drug discovery programs where compounds must penetrate the waxy mycolic acid-rich cell wall of M. tuberculosis.
- [1] Dolezal, M.; Palek, L.; Vinsova, J.; Buchta, V.; Jampilek, J.; Kralova, K. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules 2006, 11(4), 242–256. (SAR demonstrates linear relationship between lipophilicity and antimycobacterial activity). View Source
